molecular formula C27H28N2O6 B12002914 [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate CAS No. 765277-18-7

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

Cat. No.: B12002914
CAS No.: 765277-18-7
M. Wt: 476.5 g/mol
InChI Key: WPBHFRQFHDGIQQ-LQKURTRISA-N
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Description

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a methoxybenzoate group, and a hydrazinylidene moiety, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting 3,4-dimethylphenoxyacetic acid with hydrazine hydrate under reflux conditions. This intermediate is then subjected to a condensation reaction with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide), solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings and functional groups may facilitate interactions with cellular membranes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate: Similar structure with a benzothiophene moiety.

    [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl 4-chlorobenzoate: Similar structure with a chlorobenzoate group.

Uniqueness

The uniqueness of [4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both ethoxy and methoxybenzoate groups, along with the hydrazinylidene moiety, makes this compound particularly versatile for various applications in scientific research .

Properties

CAS No.

765277-18-7

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H28N2O6/c1-5-33-25-15-20(7-13-24(25)35-27(31)21-8-11-22(32-4)12-9-21)16-28-29-26(30)17-34-23-10-6-18(2)19(3)14-23/h6-16H,5,17H2,1-4H3,(H,29,30)/b28-16+

InChI Key

WPBHFRQFHDGIQQ-LQKURTRISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=C(C=C2)C)C)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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